Potency for TMPRSS2 Inhibition: Camostat Exhibits a 23-fold Lower IC50 than Gabexate in a Standardized Enzymatic Assay
In a high-throughput biochemical assay using recombinant TMPRSS2, camostat monomethanesulfonate demonstrates significantly higher potency than its structural analog, gabexate mesylate [1]. Camostat has an IC50 of 6.2 nM, while gabexate's IC50 is 130 nM, representing a 20.9-fold difference in potency [1]. This quantitative difference confirms that camostat is a far more potent tool compound for studying TMPRSS2-dependent processes.
| Evidence Dimension | TMPRSS2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 6.2 nM (Camostat mesylate) |
| Comparator Or Baseline | 130 nM (Gabexate mesylate) |
| Quantified Difference | 20.9-fold more potent (Camostat) |
| Conditions | In vitro biochemical assay using recombinant TMPRSS2 enzyme and a fluorogenic substrate. |
Why This Matters
For researchers requiring potent and specific TMPRSS2 inhibition, camostat provides superior target engagement at lower concentrations compared to gabexate, reducing off-target effects and experimental variability.
- [1] Shrimp JH, et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19. ACS Pharmacol Transl Sci, 3(5):997-1005. View Source
